N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, thiophene derivatives, and various acylating agents. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of sulfoxides or sulfones.
Reduction: May result in the formation of amines or alcohols.
Substitution: Can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds in this class with similar structures.
Phenylacetamides: Compounds with a phenylacetamide moiety.
Uniqueness
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H21N3O3S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-5-6-17(15(2)12-14)23-19(26)13-25-18-8-11-30-20(18)21(27)24(22(25)28)9-7-16-4-3-10-29-16/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26) |
InChI Key |
DUJVOPXZPAGUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)C |
Origin of Product |
United States |
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